1,3,4-tri-O-benzyl-D-ribitol
1,3,4-tri-O-benzyl-D-ribitol
Brand Name:
Vulcanchem
CAS No.:
131897-00-2
VCID:
VC21272934
InChI:
InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1
SMILES:
C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Molecular Formula:
C26H30O5
Molecular Weight:
422.5 g/mol
1,3,4-tri-O-benzyl-D-ribitol
CAS No.: 131897-00-2
Cat. No.: VC21272934
Molecular Formula: C26H30O5
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131897-00-2 |
|---|---|
| Molecular Formula | C26H30O5 |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | (2R,3S,4S)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol |
| Standard InChI | InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1 |
| Standard InChI Key | NJEJAQAZBITKET-NXCFDTQHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
| SMILES | C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
| Canonical SMILES | C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator